REACTION_CXSMILES
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[CH2:1]([C:3]1[S:7][C:6]2[CH:8]=[C:9]([OH:12])[CH:10]=[CH:11][C:5]=2[CH:4]=1)[CH3:2].[C:13](Cl)(=[O:15])[CH3:14].CCN(CC)CC>>[C:13]([O:12][C:9]1[CH:10]=[CH:11][C:5]2[CH:4]=[C:3]([CH2:1][CH3:2])[S:7][C:6]=2[CH:8]=1)(=[O:15])[CH3:14]
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Name
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|
Quantity
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1.6 g
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Type
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reactant
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Smiles
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C(C)C1=CC2=C(S1)C=C(C=C2)O
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Name
|
|
Quantity
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1 mL
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Type
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reactant
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Smiles
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C(C)(=O)Cl
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Name
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|
Quantity
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2 mL
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Type
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reactant
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Smiles
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CCN(CC)CC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(C)(=O)OC=1C=CC2=C(SC(=C2)CC)C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.93 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 147.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |